2-Aminoacetophenone - d5
Description
Rationale for Deuterium (B1214612) (D) Isotopic Substitution in Organic Molecules
Deuterium, a stable isotope of hydrogen, is a popular choice for isotopic labeling. orgsyn.org The substitution of hydrogen with deuterium (deuteration) is a subtle molecular modification, yet it imparts a detectable mass change without significantly altering the compound's chemical properties. openagrar.de The key difference lies in the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond has a lower zero-point vibrational energy, making it more stable and harder to break. openagrar.de This increased stability can slow down metabolic processes involving C-H bond cleavage, a phenomenon known as the kinetic isotope effect (KIE). scioninstruments.com This effect is leveraged in medicinal chemistry to enhance the metabolic stability and pharmacokinetic profiles of drugs. medchemexpress.comresearchgate.netmedchemexpress.com Furthermore, the mass difference is easily detected by mass spectrometry, making deuterated compounds excellent internal standards. researchgate.net
Overview of Research Paradigms Enabled by Deuterated Analogs in Chemical Sciences
The use of deuterated analogs has opened up several research avenues. In medicinal chemistry, "metabolic switching" involves deuterating specific sites on a drug molecule to slow its breakdown in the body, potentially leading to improved efficacy and safety profiles. medchemexpress.com In mechanistic studies, the KIE helps researchers elucidate the rate-determining steps of chemical reactions. scioninstruments.com Deuterated compounds are also crucial for pharmacokinetic and metabolism studies, allowing scientists to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug or other xenobiotics. medchemexpress.com In analytical chemistry, their primary role is as internal standards for precise quantification in complex matrices. researchgate.net
Significance of the 2-Aminoacetophenone (B1585202) Chemical Scaffold in Diverse Research Contexts
2-Aminoacetophenone (2-AAP) is an aromatic ketone that has garnered significant research interest. It is recognized as a key biomarker for detecting the presence of the bacterium Pseudomonas aeruginosa, particularly in the lungs of individuals with cystic fibrosis, due to its characteristic grape-like odor. In the field of oenology (the study of wine), 2-AAP is known as the compound responsible for an off-flavor known as "atypical aging" (ATA) in white wines. The ability to accurately quantify 2-AAP in these contexts is crucial for clinical diagnosis and quality control in the wine industry. The 2-aminoacetophenone scaffold is also a building block in the synthesis of other important heterocyclic compounds, such as quinolines and tryptanthrins.
Scope and Objectives of Academic Inquiry into 2-Aminoacetophenone-d5
Academic and industrial inquiry into 2-Aminoacetophenone-d5 focuses on its application as a high-fidelity analytical tool. The primary objective is to leverage its properties as a stable isotope-labeled internal standard for the accurate quantification of native 2-AAP. Research explores its synthesis, chemical and physical properties, and its performance in analytical methods, predominantly those based on mass spectrometry. The use of 2-Aminoacetophenone-d5 is critical for overcoming matrix effects and other analytical variabilities when measuring trace levels of 2-AAP in complex samples like human breath or wine. mdpi.com
Properties
CAS No. |
1335401-23-4 |
|---|---|
Molecular Formula |
C8H4D5NO |
Molecular Weight |
140.25 |
Purity |
95% min. |
Synonyms |
2-Aminoacetophenone - d5 |
Origin of Product |
United States |
Chemical Profile of 2 Aminoacetophenone D5
2-Aminoacetophenone-d5 is the deuterated isotopologue of 2-Aminoacetophenone (B1585202), where five hydrogen atoms on the phenyl ring have been replaced by deuterium (B1214612) atoms. This substitution results in a mass increase of 5 Daltons compared to the unlabeled compound, which is the key feature for its use in mass spectrometry-based quantification.
| Property | Value | Source(s) |
| IUPAC Name | 1-(2-aminophenyl-3,4,5,6-d4)ethan-1-one | N/A |
| Synonyms | 2-Aminoacetophenone-d5, o-Aminoacetophenone-d5 | eptes.com |
| CAS Number | 1335401-23-4 | eptes.com |
| Molecular Formula | C₈H₄D₅NO | eptes.com |
| Molecular Weight | 140.20 g/mol | eptes.com |
| Appearance | Yellow to yellow-brown liquid (unlabeled form) | chemicalbook.com |
Note: The properties listed are for the free base form. Data for the deuterated compound is limited and often inferred from the unlabeled analog.
Synthesis and Manufacturing
The synthesis of 2-Aminoacetophenone-d5 involves the specific incorporation of deuterium (B1214612) atoms onto the 2-aminoacetophenone (B1585202) scaffold. Common strategies for deuteration include:
Catalytic Deuteration: This method can be used to introduce deuterium atoms. For instance, a precursor molecule could be subjected to deuterium gas (D₂) in the presence of a metal catalyst like Palladium on carbon (Pd/C).
Acid-Catalyzed Exchange: Using a deuterated acid, such as deuterated sulfuric acid (D₂SO₄), can facilitate the exchange of hydrogen atoms for deuterium atoms on the aromatic ring of 2-aminoacetophenone or a suitable precursor.
Synthesis from Deuterated Precursors: A more controlled method involves starting with a commercially available deuterated building block, such as a deuterated aniline (B41778) or benzene (B151609) derivative, and then constructing the final molecule through a series of chemical reactions. For example, a Friedel-Crafts acylation of a deuterated aniline derivative could be a potential route.
A laboratory preparation of the related (E)-1-(2-Aminophenyl)ethanone oxime starts from 2'-Aminoacetophenone, hydroxylamine (B1172632) hydrochloride, and sodium hydroxide (B78521) in an ethanol/water mixture, which could potentially be adapted using deuterated starting materials or solvents to achieve deuteration.
Mechanistic Investigations Employing 2 Aminoacetophenone D5 in Chemical and Biochemical Transformations
Elucidation of Reaction Pathways via Deuterium (B1214612) Labeling
Deuterium labeling is a fundamental technique used to track the movement and transformation of molecules through a reaction sequence. wikipedia.orgresearchgate.net By strategically placing deuterium atoms on a reactant like 2-aminoacetophenone (B1585202), chemists can follow the label to determine how the atoms rearrange to form products, providing clear evidence for proposed mechanistic pathways. thalesnano.comscielo.org.mx
Tracing Atomic Rearrangements and Intermediate Species
The use of 2-Aminoacetophenone-d5 is particularly insightful for studying reactions involving the aromatic ring. In reactions such as the Friedländer synthesis, which converts 2-aminoaryl ketones into quinolines, the deuterium labels on the phenyl ring act as stationary markers. wikipedia.orgorganic-chemistry.org This ensures that any observed rearrangements or migrations involve other parts of the molecule.
For instance, if a reaction mechanism proposes the formation of a specific intermediate, the position of the deuterium atoms in the final product can confirm or refute this hypothesis. ias.ac.in If the deuterium atoms remain in their original positions on the aromatic ring throughout the reaction, it suggests that the ring itself did not undergo substitution or rearrangement. Conversely, if an unexpected scrambling of the deuterium label were to occur, it would indicate a previously unknown pathway, perhaps involving a symmetrical intermediate like a benzyne (B1209423) derivative, although this is less common for this specific scaffold. ias.ac.in Analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for this purpose, as they can precisely identify the location of deuterium atoms in both reactants and products. wikipedia.orgnih.gov
Mapping Biotransformation Mechanisms of Chemical Scaffolds
In biochemical studies, deuterated compounds like 2-Aminoacetophenone-d5 are invaluable for mapping the metabolic pathways of chemical scaffolds within biological systems. acs.orgresearchgate.netsynmr.in When a drug or xenobiotic containing the 2-aminoacetophenone moiety is metabolized, it undergoes a series of enzymatic reactions, often catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov
By introducing the deuterated analogue into a biological system, such as liver microsomes, researchers can trace its transformation. researchgate.netnih.gov The metabolites are isolated and analyzed, typically by mass spectrometry, to see how the parent compound has been modified. The deuterium-labeled phenyl ring often serves as a stable tag, allowing for easy identification of metabolites even when other parts of the molecule have been oxidized, reduced, or conjugated. benchchem.com
A notable study investigated the cytochrome P450-catalyzed formation of 2-aminoacetophenone from 3-methylindole (B30407) (skatole) in porcine liver microsomes. nih.gov Using deuterium-labeled skatole, the researchers were able to identify key intermediates, such as 3-methyloxindole (B30408) and 3-hydroxy-3-methyloxindole, and elucidate the ring-cleavage mechanism leading to the formation of 2-aminoacetophenone. nih.gov This type of study is crucial for understanding drug metabolism, as it can reveal how a particular chemical scaffold is processed by the body, identify potentially toxic metabolites, and explain why metabolic rates might differ between species or individuals. nih.govnih.gov
Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Identification
The Kinetic Isotope Effect (KIE) is a phenomenon where replacing an atom with one of its heavier isotopes changes the rate of a chemical reaction. scielo.org.mxprinceton.edu This effect is a cornerstone of mechanistic chemistry, providing powerful insights into the transition state of the rate-determining step. princeton.eduwayne.edu
Primary and Secondary Kinetic Isotope Effects with Deuterium
Kinetic isotope effects are categorized as either primary or secondary.
Primary KIE (kH/kD > 1): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. researchgate.netunam.mx Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate compared to its non-deuterated counterpart. Normal primary deuterium KIEs typically have kH/kD values ranging from 1 to 8. libretexts.org
Secondary KIE (kH/kD ≠ 1): A secondary KIE occurs when the isotopically substituted bond is not broken or formed in the rate-determining step, but is located at or near a reacting center. princeton.edu These effects are generally smaller than primary KIEs and arise from changes in the hybridization or steric environment of the carbon atom attached to the deuterium between the ground state and the transition state. princeton.edu
An inverse secondary KIE (kH/kD < 1) is often seen when the hybridization changes from sp² to sp³, as the C-H(D) bending vibrations become more constrained in the transition state.
A normal secondary KIE (kH/kD > 1) can occur when hybridization changes from sp³ to sp² or due to effects like hyperconjugation. princeton.edu
For 2-Aminoacetophenone-d5, where the deuterium atoms are on the aromatic ring, a KIE would most likely be a secondary effect unless a C-D bond on the ring is directly involved in the rate-limiting step, which is uncommon for many of its typical reactions.
Experimental Designs for KIE Measurement (e.g., Parallel Reactions, Intermolecular Competition)
Measuring KIEs requires precise experimental design to obtain reliable data. numberanalytics.comnumberanalytics.com The two most common methods are:
Parallel Reactions: In this design, two separate reactions are run under identical conditions—one with the non-deuterated substrate (2-aminoacetophenone) and one with the deuterated substrate (2-Aminoacetophenone-d5). wikipedia.org The rate constants for each reaction (kH and kD) are determined independently, and the KIE is calculated as their ratio (kH/kD). wikipedia.org While straightforward in concept, this method's accuracy is highly dependent on the precise replication of reaction conditions (temperature, concentration, solvent) and the accuracy of the rate measurements. numberanalytics.comwikipedia.org
Intermolecular Competition: This method often provides more accurate KIE values. Here, a mixture containing a known ratio of the deuterated and non-deuterated substrates is subjected to the reaction. The reaction is stopped at partial completion, and the isotopic ratio of the remaining starting material or the newly formed product is analyzed. github.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or high-precision NMR spectroscopy are used to measure the change in isotopic composition. nih.gov This method minimizes errors from variations in reaction conditions because both isotopes are competing in the same flask. wikipedia.org
| Experimental Design | Description | Advantages | Disadvantages |
|---|---|---|---|
| Parallel Reactions | Independent reactions are run for the deuterated and non-deuterated reactants under identical conditions. Rate constants kH and kD are measured separately. | Conceptually simple to set up. | Highly sensitive to variations in experimental conditions between the two reactions. Accuracy is limited by the precision of each rate measurement. wikipedia.org |
| Intermolecular Competition | A mixture of deuterated and non-deuterated reactants competes within a single reaction. The isotopic composition of reactants or products is analyzed at partial conversion. | More accurate and precise as it eliminates errors from run-to-run variations. wikipedia.org | Requires sensitive analytical techniques (e.g., MS, NMR) to measure isotopic ratios accurately. nih.gov |
Influence of Deuteration on Vibrational Frequencies and Reaction Rates
The origin of the kinetic isotope effect lies in the principles of quantum mechanics and molecular vibrations. princeton.edu A chemical bond can be modeled as a spring, and its vibrational energy is quantized. The lowest possible energy state is the zero-point energy (ZPE).
The ZPE of a bond is dependent on its vibrational frequency, which in turn is dependent on the masses of the connected atoms. princeton.edu Because deuterium is about twice as heavy as protium (B1232500), the C-D bond has a lower vibrational frequency and thus a lower ZPE compared to the C-H bond. unam.mxajchem-a.com
For a reaction to occur, the molecule must reach an activated state known as the transition state. The energy required to get from the ground state to the transition state is the activation energy (Ea). Since the C-D bond starts from a lower energy level (lower ZPE), the activation energy required to break it is higher than that for a C-H bond, assuming the bond is significantly weakened or broken in the transition state. researchgate.net This higher activation energy for the deuterated compound results in a slower reaction rate. unam.mxajchem-a.com This difference in activation energy between the deuterated and non-deuterated species is the fundamental reason for the primary kinetic isotope effect. princeton.edu Secondary KIEs arise from smaller changes in vibrational frequencies of non-reacting C-H/C-D bonds as the molecule moves from the ground state to the transition state. princeton.edu
| Property | C-H Bond (Protium) | C-D Bond (Deuterium) | Impact |
|---|---|---|---|
| Reduced Mass (µ) | Lower | Higher | The C-D system is heavier. |
| Vibrational Frequency (ν) | Higher (e.g., ~3000 cm⁻¹) pnas.org | Lower (e.g., ~2200 cm⁻¹) pnas.org | Deuteration leads to a redshift in vibrational frequency. ajchem-a.com |
| Zero-Point Energy (ZPE) | Higher | Lower | The C-D bond is in a lower initial energy state. researchgate.net |
| Activation Energy (Ea) for Bond Cleavage | Lower | Higher | More energy is needed to break the C-D bond. researchgate.net |
| Reaction Rate (for primary KIE) | Faster (kH) | Slower (kD) | Results in a kH/kD ratio > 1. unam.mx |
Deuterium Exchange Phenomena in Mechanistic Contexts
The use of isotopically labeled compounds, such as 2-Aminoacetophenone-d5, is a cornerstone of mechanistic chemistry, providing insights into reaction pathways and kinetics. symeres.com However, the utility of these tracers is predicated on the stability of the isotopic label under the conditions of the experiment. Deuterium atoms, while generally stable, can undergo exchange with protons from the solvent or other reagents, a phenomenon known as hydrogen-deuterium (H/D) exchange. libretexts.orgnih.gov Understanding the potential for such exchange is critical for the accurate interpretation of experimental results.
The structure of 2-Aminoacetophenone features two primary locations where deuterium exchange can be a concern: the deuterated phenyl ring and the α-carbon of the acetophenone (B1666503) moiety. The stability of the deuterium labels at these positions is highly dependent on the reaction environment, including factors like pH, temperature, and the presence of catalysts. nih.govoup.comlibretexts.org
Exchange at the Aromatic Ring: The C-D bonds on the phenyl ring of 2-Aminoacetophenone-d5 are generally robust. However, they are not entirely inert and can be susceptible to exchange under certain conditions, typically those that facilitate electrophilic aromatic substitution or involve transition metal catalysis. osti.gov Acid-catalyzed exchange often requires harsh conditions, such as strong acids (e.g., D₂SO₄) or superacids, and elevated temperatures. researchgate.netrsc.org The mechanism involves the protonation (or deuteration) of the aromatic ring to form a Wheland-like intermediate, which can then lose a proton or deuteron. researchgate.net
Transition metal catalysts offer milder routes to H/D exchange on aromatic rings. Catalysts based on platinum, palladium, iridium, and rhodium have been shown to facilitate this exchange with various deuterium sources like D₂O or benzene-d₆. oup.comresearchgate.netnih.govacs.org The efficiency and regioselectivity of the exchange are influenced by the metal, the ligands, and the substituents on the aromatic ring. acs.org For instance, electron-donating groups like the amino group in 2-Aminoacetophenone typically direct exchange to the ortho and para positions under electrophilic or certain catalytic conditions. oup.com
Interactive Data Table: Conditions Promoting Aromatic H/D Exchange
Catalyst System Deuterium Source Typical Conditions Key Observation
Pt/C, H₂ D₂O 80-180 °C Highly effective for electron-rich aromatics like phenols and anilines. oup.comresearchgate.net
Iridium PCP Pincer Complex Benzene-d₆ or D₂O 50-80 °C Catalyzes exchange on a variety of functionalized (hetero)aromatics. nih.govnih.gov
CF₃COOD (Deuterated Trifluoroacetic Acid) CF₃COOD Room Temp to Reflux Acts as both solvent and deuterium source; effective for anilines and acetanilides. researchgate.net
Superacid (e.g., [D]⁺[B(C₆F₅)₄]⁻) D₂O 100 °C Although primarily for α-deuteration of ketones, illustrates potent acidic conditions. rsc.org
Exchange at the α-Carbon: The hydrogens (or deuterons) on the carbon adjacent to the carbonyl group (the α-carbon) are significantly more acidic and thus more susceptible to exchange. This exchange occurs via the formation of an enol or enolate intermediate and is readily catalyzed by both acids and bases. libretexts.orglibretexts.org The general mechanism involves the removal of an α-proton/deuteron to form the intermediate, which is then reprotonated/deuterated by the solvent. libretexts.org
In the context of 2-Aminoacetophenone, this means that even if the label is on the phenyl ring (as in 2-Aminoacetophenone-d5), the α-hydrogens on the acetyl group can exchange with deuterium from a deuterated solvent (like D₂O) under appropriate pH conditions. Conversely, and more critically for labeling studies, if a variant deuterated on the acetyl group (e.g., 2-Aminoacetophenone-d3) were used, those labels could be lost in a protic solvent (like H₂O or methanol). nih.gov
A study on the analysis of 2-Aminoacetophenone in wine specifically highlighted this issue, noting that alkalization of samples containing the 1-(2-aminophenyl)-2,2,2-trideuterio-ethanone internal standard was problematic. The basic conditions caused deuterium exchange, which would lead to erroneous quantitative results. This provides direct evidence for the lability of the α-deuterons under basic conditions. The rate of this exchange is influenced by temperature, pH, and solvent composition. nih.govacs.orgresearchgate.net
Interactive Data Table: Factors Influencing α-Deuteron Exchangeability in Ketones
Factor Effect on Exchange Rate Mechanism/Reason
pH Increases in both acidic and basic conditions. nih.govlibretexts.org Catalyzes the formation of enol (acid) or enolate (base) intermediates. libretexts.org
Temperature Increases with higher temperature. researchgate.net Provides the necessary activation energy for C-H/C-D bond cleavage and enol/enolate formation.
Solvent Requires a source of exchangeable protons/deuterons (e.g., D₂O, H₂O, ROH, ROD). libretexts.org The solvent acts as the reservoir for the isotope exchange with the enol/enolate intermediate.
The potential for deuterium exchange has profound implications for how experiments using 2-Aminoacetophenone-d5 are designed and how their results are interpreted. These implications fall into two main categories: exploiting the exchange for mechanistic insight and ensuring label stability for tracer studies.
Implications for Mechanistic Interpretations: The difference in bond energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond is the foundation of the Kinetic Isotope Effect (KIE). libretexts.org A C-D bond is stronger and therefore requires more energy to break. If the cleavage of this bond is part of the rate-determining step of a reaction, the deuterated compound will react more slowly than its non-deuterated counterpart. libretexts.orgnih.gov By comparing the reaction rates of 2-Aminoacetophenone and 2-Aminoacetophenone-d5, researchers can determine if a C-H bond on the phenyl ring is broken during the slowest step of the mechanism. symeres.comnih.gov A significant KIE (typically kH/kD > 2) provides strong evidence for such a step. rsc.org
Furthermore, deuterium labeling is invaluable for tracing the transformation of molecules in complex chemical and biochemical systems. symeres.commedchemexpress.com For example, in studies of metabolic pathways, labeled compounds allow scientists to follow the atoms of a substrate as it is converted into various products, helping to identify intermediates and elucidate the sequence of reactions. Even if the label is stable, its presence allows for clear differentiation from endogenous, unlabeled molecules via mass spectrometry. medchemexpress.com
Key strategic considerations include:
Control Experiments: It is crucial to perform control experiments where 2-Aminoacetophenone-d5 is subjected to the full reaction or analysis conditions (solvents, reagents, temperature) in the absence of other key reactants to check for any background H/D exchange.
Choice of Labeling Position: The choice of where to place the deuterium label is critical. For 2-Aminoacetophenone, labeling the phenyl ring (as in the -d5 isotopologue) provides much greater stability against exchange under common basic or mildly acidic conditions compared to labeling the α-position of the acetyl group. nih.gov
Reaction Condition Selection: Experimental conditions should be chosen to minimize exchange where it is not the object of study. This may involve avoiding strongly acidic or basic conditions, high temperatures, or certain metal catalysts if the stability of the aromatic label is paramount.
Metabolic Considerations: In biochemical studies, it's important to recognize that deuteration can sometimes alter a drug's metabolic profile due to the KIE, potentially slowing down metabolic reactions at or near the site of deuteration. medchemexpress.comacs.org This can be a desired therapeutic effect but must be accounted for when using the labeled compound purely as a tracer for the non-deuterated analogue.
Advanced Spectroscopic Characterization and Structural Research of Deuterated 2 Aminoacetophenone Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Distribution Analysis
NMR spectroscopy is a powerful tool for analyzing deuterated compounds. Deuterium (²H or D) is an NMR-active nucleus with a spin of I=1, which allows for its direct detection. magritek.comwikipedia.org ²H NMR can be used to verify the success of a deuteration process, as the presence of deuterium will correspond to signals in the deuterium NMR spectrum and the disappearance of signals in the proton (¹H) NMR spectrum. magritek.com While the chemical shift range in ²H NMR is similar to that of ¹H NMR, the signals for deuterium are naturally broader. magritek.comwikipedia.org
For 2-Aminoacetophenone-d5, where the deuterium labels are on the aromatic ring and the methyl group, NMR provides unambiguous information about the location and extent of deuterium incorporation.
Quantitative NMR (qNMR) is a critical technique for determining the level of isotopic enrichment in deuterated compounds. For highly deuterated molecules (e.g., >98 atom % D), conventional ¹H NMR is often limited by the low intensity of residual proton signals. sigmaaldrich.com In these cases, ²H NMR becomes an appealing alternative for both structural verification and enrichment determination. sigmaaldrich.com Under appropriate experimental conditions, the integration of peaks in a ²H NMR spectrum is relatively quantitative, allowing for the determination of the deuterium atom percentage at specific molecular positions. sigmaaldrich.com
In the analysis of 2-Aminoacetophenone-d5, a ²H NMR spectrum would be expected to show two main signals corresponding to the deuterium atoms on the aromatic ring and the methyl group. The relative integration of these signals would confirm the d5 distribution.
Table 1: Illustrative ²H NMR Data for 2-Aminoacetophenone-d5
| Position | Expected Chemical Shift (δ, ppm) | Integration (Relative) |
|---|---|---|
| Aromatic (C₆D₄) | 7.0 - 8.0 | 4 |
Note: Chemical shifts are approximate and based on typical values for acetophenone (B1666503) derivatives.
The isotopic enrichment can be calculated by comparing the integral of the ²H signals to that of a known internal standard or by analyzing the residual signals in the ¹H NMR spectrum.
In more complex molecules, deuteration is a key strategy for enhancing spectral resolution, particularly in protein NMR. utoronto.ca The replacement of protons with deuterons reduces dipolar relaxation pathways and scalar couplings, leading to sharper lines and improved sensitivity. utoronto.ca While 2-Aminoacetophenone-d5 is a small molecule, the principles of isotope-edited NMR are still relevant. For instance, deuterium decoupling in ¹H NMR experiments can simplify spectra by collapsing multiplets that arise from coupling to adjacent deuterium atoms. magritek.com A residual proton on a -CD₂H group, which would typically appear as a quintet (due to coupling with two I=1 deuterium nuclei), collapses into a singlet when deuterium decoupling is applied, which can be useful for integration if signals overlap. magritek.com
A combination of ¹H and ²H NMR is used to confirm that the deuteration process has not altered the fundamental chemical structure of the molecule. The ¹H NMR spectrum of 2-Aminoacetophenone-d5 would show the absence of signals from the phenyl and methyl groups, while the signal for the amino (-NH₂) protons would remain. The ²H NMR spectrum confirms the presence of deuterium at the expected positions. magritek.comwikipedia.org This dual-spectroscopy approach provides conclusive evidence of both the molecular backbone's integrity and the successful site-specific incorporation of deuterium.
High-Resolution Mass Spectrometry (HR-MS) for Isotopic Purity and Molecular Formula Validation
High-Resolution Mass Spectrometry (HR-MS) is indispensable for validating the molecular formula and assessing the isotopic purity of labeled compounds. Techniques like electrospray ionization–Orbitrap mass spectrometry allow for precise and accurate quantification of isotopically substituted molecules. springernature.comkopflab.org
HR-MS provides a precise mass measurement of the molecular ion, which can be used to confirm the elemental composition. For 2-Aminoacetophenone-d5, the expected monoisotopic mass will be higher than its non-deuterated counterpart due to the replacement of five hydrogen atoms (¹H) with five deuterium atoms (²H).
The theoretical monoisotopic mass of unlabeled 2-Aminoacetophenone (B1585202) (C₈H₉NO) is 135.0684 g/mol . The deuterated analog (C₈H₄D₅NO) will have a different theoretical mass.
Table 2: Calculated Molecular Masses
| Compound | Formula | Monoisotopic Mass ( g/mol ) |
|---|---|---|
| 2-Aminoacetophenone | C₈H₉NO | 135.0684 |
An experimental HR-MS measurement that matches the theoretical mass of C₈H₄D₅NO within a few parts per million (ppm) validates the molecular formula. Furthermore, the isotopic pattern observed in the mass spectrum reveals the isotopic purity. A high isotopic enrichment would be indicated by the M+5 peak (corresponding to the d5 species) being the base peak, with minimal contributions from d0 to d4 species.
Vibrational Spectroscopy (IR, Raman) for Isotopic Effects on Molecular Dynamics
Vibrational spectroscopy, including infrared (IR) and Raman techniques, observes the vibrations of molecules. libretexts.org The substitution of an atom with a heavier isotope alters the reduced mass of the molecule, which in turn changes its vibrational frequencies. libretexts.org This phenomenon, known as the isotopic effect, is a key principle in analyzing deuterated compounds.
When a hydrogen atom is replaced by a heavier deuterium atom, the reduced mass (µ) of the corresponding bond increases. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (ν ∝ 1/√µ). libretexts.org This results in a downshift (a smaller wavenumber) in the vibrational frequency for the deuterated bond in the IR and Raman spectra. libretexts.org For C-H bonds replaced by C-D bonds, the frequency shift is significant, with the C-D stretching vibrations appearing at a much lower frequency than C-H stretches. The isotopic ratio for frequencies related to H/D vibrations is typically in the range of 1.35-1.41. libretexts.org
In the analysis of 2-Aminoacetophenone-d5:
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations in the unlabeled compound typically appear in the 2850-3100 cm⁻¹ region. These peaks would be largely absent in the spectrum of highly enriched 2-Aminoacetophenone-d5.
C-D Stretching: New peaks corresponding to aromatic and aliphatic C-D stretching vibrations would appear at lower frequencies, generally in the 2100-2300 cm⁻¹ region.
N-H Stretching: The N-H stretching vibrations of the amino group (typically 3300-3500 cm⁻¹) would be unaffected by the deuteration on the carbon skeleton.
Table 3: Expected Vibrational Frequency Shifts for 2-Aminoacetophenone-d5
| Vibrational Mode | Typical Frequency Range (C-H) | Expected Frequency Range (C-D) |
|---|---|---|
| Aromatic C-H/C-D Stretch | ~3000-3100 cm⁻¹ | ~2200-2300 cm⁻¹ |
By comparing the IR and Raman spectra of 2-Aminoacetophenone and its d5 analog, researchers can confirm the specific sites of deuteration through the disappearance of C-H vibrational modes and the appearance of C-D modes at predicted lower frequencies. This analysis provides complementary information to NMR and MS, confirming the isotopic substitution and its effect on the molecule's vibrational dynamics.
Analysis of Redshifts in Vibrational Frequencies Due to Deuteration
The substitution of hydrogen atoms with their heavier isotope, deuterium, in a molecule induces notable changes in its vibrational spectrum. This phenomenon, known as an isotopic shift, is a powerful tool in spectroscopic analysis for assigning vibrational modes and understanding molecular structure and bonding. In the case of 2-Aminoacetophenone, deuteration, particularly at the amino group and the aromatic ring, leads to a discernible redshift (a shift to lower frequency or wavenumber) in many of its characteristic vibrational frequencies. This shift is primarily attributable to the increased reduced mass of the vibrating system upon the replacement of protium (B1232500) (¹H) with deuterium (²H).
The theoretical basis for this redshift can be understood by modeling a chemical bond as a simple harmonic oscillator. The vibrational frequency (ν) is proportional to the square root of the force constant (k) of the bond divided by the reduced mass (μ) of the system. When a hydrogen atom is replaced by a deuterium atom, the reduced mass of the bond vibration increases significantly, while the force constant, which is related to the bond strength, remains largely unchanged. This increase in reduced mass directly leads to a decrease in the vibrational frequency.
Detailed research findings on deuterated 2-Aminoacetophenone (specifically, 2-Aminoacetophenone-d5 where the five hydrogens on the aromatic ring are replaced by deuterium) reveal significant shifts in vibrational modes associated with the deuterated positions. While comprehensive experimental data comparing all vibrational modes of 2-Aminoacetophenone and 2-Aminoacetophenone-d5 is not extensively published in readily accessible literature, analysis of related deuterated aromatic compounds and the principles of vibrational spectroscopy allow for a detailed projection of the expected redshifts.
The most pronounced shifts are anticipated in the C-H stretching and bending vibrations of the aromatic ring. The typical aromatic C-H stretching vibrations occur in the region of 3100-3000 cm⁻¹. Upon deuteration to C-D, these frequencies are expected to shift to approximately 2300-2200 cm⁻¹. Similarly, the in-plane and out-of-plane C-H bending modes would also exhibit significant redshifts.
To illustrate the expected shifts, the following interactive data table presents a comparison of selected vibrational frequencies for 2-Aminoacetophenone and the predicted frequencies for 2-Aminoacetophenone-d5, based on theoretical calculations and data from analogous deuterated aromatic compounds.
Interactive Data Table: Vibrational Frequencies of 2-Aminoacetophenone and Predicted Frequencies for 2-Aminoacetophenone-d5
| Vibrational Mode | 2-Aminoacetophenone (cm⁻¹) | Predicted 2-Aminoacetophenone-d5 (cm⁻¹) | Expected Redshift (cm⁻¹) |
| Aromatic C-H Stretch | ~3050 | ~2280 | ~770 |
| C=O Stretch | ~1650 | ~1645 | ~5 |
| Aromatic C=C Stretch | ~1600 | ~1580 | ~20 |
| NH₂ Scissoring | ~1620 | ~1620 | 0 |
| Aromatic C-H In-plane Bend | ~1150 | ~850 | ~300 |
| Aromatic C-H Out-of-plane Bend | ~750 | ~550 | ~200 |
The data clearly indicates that the largest redshifts occur for the vibrational modes that directly involve the movement of the substituted hydrogen atoms, namely the aromatic C-H stretching and bending modes. The vibrations of the carbonyl (C=O) and amino (NH₂) groups, being further from the sites of deuteration in this specific isotopologue, are predicted to show minimal to no shift. The slight redshift in the aromatic C=C stretching is due to the coupling of this vibration with the C-D modes.
Future Directions and Emerging Research Frontiers for Deuterated 2 Aminoacetophenone
Computational Chemistry and Theoretical Modeling of Deuterium (B1214612) Effects
Computational methods are poised to play a pivotal role in elucidating the nuanced effects of deuteration on 2-aminoacetophenone (B1585202), offering predictive insights that can guide experimental work. acs.org
Quantum chemical calculations offer a powerful lens through which to examine the consequences of isotopic substitution on molecular properties and behavior. rsc.org For 2-Aminoacetophenone-d5, these calculations can predict a range of deuterium isotope effects. A primary area of investigation is the impact on the acid-base equilibrium of the amino group. nih.gov Deuteration adjacent to an amine nitrogen has been shown to increase basicity, an effect attributed to the lowered zero-point energy of the C-D bond compared to the C-H bond. nih.gov Quantum calculations can quantify this change in pKa, providing valuable data for designing systems where fine-tuning of basicity is critical.
Furthermore, theoretical models can predict kinetic isotope effects (KIEs) for reactions involving the deuterated positions. By calculating the energy of transition states, researchers can forecast how the rate of reactions, such as electrophilic aromatic substitution or reactions at the acetyl group, will be altered. rsc.org This predictive capability is crucial for understanding reaction mechanisms and designing novel synthetic pathways.
| Predicted Isotope Effect | Computational Approach | Potential Impact on 2-Aminoacetophenone-d5 |
| Equilibrium Isotope Effect (EIE) | Path integral and free-energy perturbation simulations | Increased basicity (pKa) of the amino group due to differences in zero-point energy. nih.gov |
| Kinetic Isotope Effect (KIE) | Density Functional Theory (DFT) for transition state analysis | Altered reaction rates for processes involving C-D bond cleavage, providing mechanistic insights. rsc.org |
| Vibrational Frequency Shifts | Ab initio calculations | Changes in infrared and Raman spectra, useful for spectroscopic identification and characterization. |
| NMR Chemical Shift Perturbations | Second-order vibrational perturbation theory | Predictable shifts in ¹H and ¹³C NMR spectra, aiding in structural confirmation. nih.gov |
Machine learning (ML) is rapidly emerging as a transformative tool in chemical sciences, capable of accelerating the design and analysis of novel compounds. acs.orgskoltech.ru In the context of 2-Aminoacetophenone-d5, ML models can be trained on datasets generated from computational chemistry or experimental results to predict the properties of various isotopologues. aps.org
By inputting molecular descriptors, these models can rapidly screen virtual libraries of deuterated compounds to identify candidates with desired characteristics, such as specific metabolic stability or reactivity profiles. nih.gov For instance, an ML model could be developed to predict the metabolic fate of deuterated drug candidates by learning from existing data on how deuteration affects interactions with metabolic enzymes. acs.org This approach significantly reduces the time and resources required compared to traditional high-throughput screening, enabling a more efficient exploration of chemical space. skoltech.ru
Development of Novel Spectroscopic Probes and Imaging Techniques Leveraging Deuteration
The unique spectroscopic properties of deuterium make it an ideal label for advanced imaging and probing applications. Due to the very low natural abundance of deuterium (approximately 0.01%), compounds enriched with this isotope can be detected with a minimal background signal. nih.gov
One of the most promising emerging techniques is Deuterium Metabolic Imaging (DMI). nih.gov DMI is a magnetic resonance imaging (MRI)-based method that tracks the metabolic fate of a deuterated substrate in vivo. researchgate.netgehealthcare.com Administering a compound like 2-Aminoacetophenone-d5 could allow researchers to non-invasively monitor its uptake, distribution, and transformation within a biological system. This provides spatial and temporal information on metabolic pathways, offering insights that are complementary to other imaging modalities like Positron Emission Tomography (PET). nih.govresearchgate.net The development of 2-Aminoacetophenone-d5 as a DMI probe could enable studies into the metabolism of aromatic amines and ketones in both healthy and diseased states. nih.gov
Integration of Deuterated Analogs in Systems Chemistry and Complex Mixture Analysis
In the analysis of complex mixtures, such as biological fluids or environmental samples, deuterated compounds serve as invaluable internal standards for mass spectrometry (MS)-based quantification. nih.gov 2-Aminoacetophenone-d5 can be used as an ideal internal standard for the precise measurement of its non-deuterated counterpart. Because it is chemically identical to the analyte, it co-elutes during chromatography and exhibits similar ionization efficiency, but its higher mass allows it to be distinguished by the mass spectrometer. mdpi.com
This stable isotope dilution technique is the gold standard for quantitative analysis, correcting for sample loss during preparation and for matrix effects during MS analysis. nih.gov The integration of 2-Aminoacetophenone-d5 into metabolomics and proteomics workflows would enable more accurate and reliable quantification of 2-aminoacetophenone, which may be a metabolite or a biomarker in various biological systems.
Sustainable and Efficient Synthesis of Isotope-Enriched Compounds
The growing demand for deuterated compounds necessitates the development of synthetic methods that are not only efficient but also environmentally sustainable. researchgate.net Future research will focus on moving away from traditional, multi-step syntheses that require harsh reagents and generate significant waste.
Key strategies for the sustainable synthesis of 2-Aminoacetophenone-d5 include:
Catalytic Hydrogen Isotope Exchange (HIE): This approach involves the direct replacement of C-H bonds with C-D bonds using a catalyst and a deuterium source like heavy water (D₂O). nih.gov Recent advances in organophotocatalysis offer mild and selective methods for deuteration adjacent to heteroatoms, which could be applied to the synthesis of 2-Aminoacetophenone-d5. nih.gov
Use of Renewable Feedstocks: Lignin, an abundant biopolymer, is a major renewable source of aromatic compounds. kit.edu Developing synthetic pathways that convert lignin-derived platform chemicals into 2-aminoacetophenone, followed by a green deuteration step, would significantly improve the sustainability of its production. ucl.ac.uk
| Synthesis Strategy | Key Features | Relevance to 2-Aminoacetophenone-d5 |
| Photoredox Catalysis | Uses light to drive H/D exchange under mild conditions. | Selective deuteration of C-H bonds using D₂O as the deuterium source. nih.gov |
| Alkali-Metal Base Catalysis | Employs inexpensive bases for HIE processes. | Potential for deuteration using solvents like DMSO-d₆ or heavy water. nih.gov |
| Biomass Valorization | Converts renewable resources like lignin into aromatic building blocks. | Sustainable sourcing of the core aromatic structure. kit.edu |
| Flow Chemistry | Enables precise control over reaction conditions and facilitates scalability. | Improved safety and efficiency for deuteration reactions. |
Unexplored Academic Research Avenues for 2-Aminoacetophenone-d5 in Materials Science and Catalysis
The influence of isotopic substitution extends beyond biology and analytics into the realms of materials science and catalysis. While less explored, the unique properties of 2-Aminoacetophenone-d5 could be harnessed in these fields.
In catalysis, the kinetic isotope effect is a fundamental tool for elucidating reaction mechanisms. chemscene.com By comparing the catalytic turnover rates of reactions involving 2-Aminoacetophenone and its d5 analog, researchers can determine whether C-H bond cleavage at the deuterated positions is a rate-determining step. This information is critical for the rational design of more efficient catalysts.
In materials science, the substitution of hydrogen with deuterium alters the vibrational frequencies of molecular bonds. This can affect material properties such as thermal conductivity and photostability. If 2-Aminoacetophenone-d5 were used as a monomer or a building block in polymers or metal-organic frameworks (MOFs), its isotopic composition could be used to fine-tune the phonon modes of the resulting material. This could open up new possibilities for designing materials with specific thermal or optical properties, where the isotopic nature of the building block, rather than its bulk chemical structure, is the key design element.
Q & A
Basic: What analytical methods are recommended for quantifying 2-aminoacetophenone-d5 in complex matrices like wine or biological fluids?
Stable isotope dilution assays (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) are widely validated for precise quantification. For example, deuterated analogs (e.g., d3- or d5-2-aminoacetophenone) serve as isotopomeric internal standards to correct for matrix effects and recovery losses during sample preparation. Solid-phase extraction (SPE) using sorbents like LiChrolut EN is critical for isolating the compound from interfering substances in wine . Multidimensional GC-MS improves selectivity in complex samples .
Basic: How does 2-aminoacetophenone occur naturally in food systems, and what implications does this have for research design?
2-Aminoacetophenone is a degradation product of tryptophan and indole-3-acetic acid (IAA), forming in cereals, corn products, and aged wines. Its presence in food matrices (e.g., tortillas, wine) necessitates controlled experimental designs to distinguish endogenous formation from exogenous contamination. Researchers should implement blank controls and validate food intake histories in clinical studies to avoid confounding results .
Advanced: How can researchers address confounding variables when using 2-aminoacetophenone as a breath biomarker for Pseudomonas aeruginosa infections?
Confounding factors include dietary intake (e.g., corn-based foods) and cosmetics containing 2-aminoacetophenone. Advanced protocols involve:
- Food challenge studies to establish baseline levels in healthy subjects .
- Multivariate statistical models to differentiate microbial vs. dietary sources in breath samples.
- Isotope-labeled internal standards (e.g., d5-2-aminoacetophenone) to enhance specificity in MS-based detection .
Advanced: What experimental approaches are used to investigate precursors and pathways of 2-aminoacetophenone formation in wine aging?
Controlled photochemical degradation studies with tryptophan and heavy metals (e.g., iron) under varying oxygen levels can simulate aging. Key methodologies include:
- RP-HPLC with fluorescence detection to monitor tryptophan degradation intermediates .
- Radical co-oxidation models using sulfite and riboflavin to replicate UTA ("untypical aging off-flavor") conditions .
- Stable isotope tracing (e.g., ¹³C-labeled tryptophan) to map metabolic pathways .
Advanced: How can contradictory data on microbial sources of 2-aminoacetophenone (e.g., Bacillus thuringiensis vs. Pseudomonas aeruginosa) be resolved?
- Strain-specific profiling : Use genomic and metabolomic tools to identify species-specific biosynthetic pathways (e.g., P. aeruginosa quorum sensing vs. B. thuringiensis enzymatic activity) .
- Environmental sampling : Compare microbial communities in contaminated matrices (e.g., wine, soil) using 16S rRNA sequencing paired with targeted metabolomics .
- Inhibition assays : Apply selective inhibitors (e.g., protease inhibitors) to block microbial activity and quantify residual 2-aminoacetophenone .
Basic: What safety and handling protocols are critical for working with 2-aminoacetophenone-d5 in laboratory settings?
- Personal protective equipment (PPE) : Use gloves, eyeshields, and ABEK respirators due to respiratory toxicity .
- Storage : Keep in combustible liquids storage (≤10°C) away from oxidizers.
- Waste disposal : Neutralize acidic/basic residues before disposal to prevent degradation byproducts .
Advanced: What advanced structural techniques are used to study 2-aminoacetophenone-protein interactions (e.g., enzymatic binding)?
- X-ray crystallography : Co-crystallize proteins (e.g., BaKynB) with 2-aminoacetophenone and resolve structures using synchrotron radiation (e.g., Diamond Light Source) .
- Fluorescence quenching assays : Monitor ligand-induced changes in protein fluorescence to calculate binding constants .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters of interactions .
Basic: How does 2-aminoacetophenone-d5 improve sensitivity in trace-level detection compared to non-deuterated analogs?
Deuterated isotopes reduce matrix interference via distinct mass-to-charge (m/z) ratios in MS detection. For example, d5-2-aminoacetophenone provides a +5 Da shift, enabling baseline separation from endogenous 2-aminoacetophenone in MRM (multiple reaction monitoring) modes .
Advanced: What strategies mitigate false positives in 2-aminoacetophenone detection during microbial diagnostics?
- Cross-validation : Pair breath tests with culture-based identification (e.g., cetrimide agar for P. aeruginosa) .
- High-resolution MS (HRMS) : Differentiate isotopic clusters of d5-labeled vs. natural analogs .
- Meta-omics integration : Correlate metabolite detection with metagenomic microbial community data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
